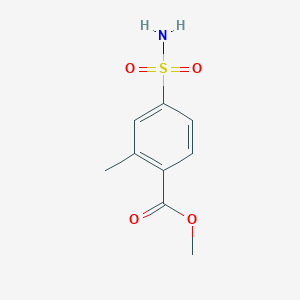

Methyl 2-methyl-4-sulfamoylbenzoate

描述

Methyl 2-methyl-4-sulfamoylbenzoate is a benzoate ester derivative characterized by a methyl group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position of the aromatic ring.

属性

分子式 |

C9H11NO4S |

|---|---|

分子量 |

229.26 g/mol |

IUPAC 名称 |

methyl 2-methyl-4-sulfamoylbenzoate |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) |

InChI 键 |

LMVBXZQZTOEAPO-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-4-sulfamoylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

For large-scale industrial production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput.

化学反应分析

Types of Reactions

Methyl 2-methyl-4-sulfamoylbenzoate can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

Oxidation: 2-methyl-4-sulfamoylbenzoic acid.

Reduction: 2-methyl-4-aminobenzoate.

Substitution: 2-methyl-4-sulfamoylbenzoic acid.

科学研究应用

Methyl 2-methyl-4-sulfamoylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of methyl 2-methyl-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.

相似化合物的比较

Table 1: Comparison of Methyl 2-methyl-4-sulfamoylbenzoate with Sulfonylurea Herbicides

Key Observations:

Core Structure: Unlike sulfonylurea herbicides, Methyl 2-methyl-4-sulfamoylbenzoate lacks a triazine ring and urea linkage.

Substituent Effects: The herbicidal activity of sulfonylureas is highly sensitive to triazine substituents. For example: Metsulfuron methyl ester: Methoxy and methyl groups enhance soil persistence and selectivity in cereals . Triflusulfuron methyl ester: Trifluoroethoxy and dimethylamino groups improve activity against resistant weeds . In contrast, Methyl 2-methyl-4-sulfamoylbenzoate’s methyl and sulfamoyl groups may favor solubility but lack the steric and electronic features critical for ALS inhibition.

Physicochemical Properties : While direct data for Methyl 2-methyl-4-sulfamoylbenzoate are absent, methyl esters generally exhibit moderate volatility and lipophilicity. For instance, methyl salicylate (a structurally simpler ester) has a vapor pressure of ~0.1 mmHg and water solubility of 0.07 g/L, properties influenced by aromatic substituents .

生物活性

Methyl 2-methyl-4-sulfamoylbenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Methyl 2-methyl-4-sulfamoylbenzoate has a molecular formula of and a molecular weight of approximately 245.25 g/mol. The compound features a benzoate structure with a methyl group and a sulfamoyl group, contributing to its unique pharmacological properties. The presence of the sulfamoyl group is significant as it is known to enhance solubility and bioavailability in pharmaceutical applications .

The biological activity of methyl 2-methyl-4-sulfamoylbenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. Notably, compounds in the same class have been studied for their inhibitory effects on carbonic anhydrase IX (CAIX), an enzyme that is often overexpressed in various cancers. The binding affinity of related compounds to CAIX suggests that methyl 2-methyl-4-sulfamoylbenzoate may also exhibit similar properties, potentially leading to anticancer effects .

Binding Affinity Studies

Recent studies have demonstrated that derivatives of methyl 2-methyl-4-sulfamoylbenzoate can exhibit high binding affinities for CAIX. For instance, one study reported a dissociation constant () of 0.12 nM for a closely related compound, indicating strong potential for selective inhibition .

Biological Activity and Therapeutic Applications

Methyl 2-methyl-4-sulfamoylbenzoate has been investigated for various therapeutic applications:

- Anticancer Activity : Due to its potential as a CAIX inhibitor, it may play a role in cancer treatment by disrupting the tumor microenvironment and inhibiting metastatic processes .

- Neuropharmacological Effects : The compound serves as an intermediate in the synthesis of sulpiride, an antipsychotic medication used to treat schizophrenia and depression . This connection highlights its relevance in addressing psychiatric disorders.

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have shown that methyl 2-methyl-4-sulfamoylbenzoate can interact effectively with target proteins, such as the main protease (Mpro) of SARS-CoV-2. These studies indicate that the compound forms stable complexes through hydrogen bonding and hydrophobic interactions, suggesting potential antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。